

# Application Notes and Protocols for Staining Proteins in Pevikon Electrophoresis Gels

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## Compound of Interest

Compound Name: Pevikon

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## Introduction

**Pevikon** C870, a copolymer of polyvinyl chloride and polyvinyl acetate, serves as a solid support matrix for preparative block electrophoresis, a technique valued for its high capacity and resolution in protein separation. Visualizing these separated proteins is a critical step for analysis and downstream applications. This document provides detailed application notes and protocols for staining proteins directly within **Pevikon** electrophoresis gels using common chromogenic dyes: Coomassie Brilliant Blue, Amido Black, and Ponceau S.

While these staining methods are widely used for polyacrylamide gels, their application to the **Pevikon** matrix requires specific considerations. The protocols provided herein are adapted for optimal performance with **Pevikon** blocks.

## General Considerations for Staining Proteins in Pevikon Gels

- **Matrix Properties:** **Pevikon** is a granular, inert, and non-ionic support. Its porous nature allows for the diffusion of staining and destaining solutions. However, the rate of diffusion and potential for non-specific binding may differ from polyacrylamide gels.
- **Protein Fixation:** A crucial first step is the fixation of proteins within the gel matrix to prevent their diffusion and loss during staining and destaining. This is typically achieved using acidic

alcohol solutions.

- **Staining and Destaining Times:** The optimal times for staining and destaining may vary depending on the thickness of the **Pevikon** block, the concentration of the protein, and the specific stain used. Empirical optimization is recommended for novel applications.
- **Documentation:** Stained **Pevikon** gels should be photographed promptly as the intensity of the stain may change over time.

## Quantitative Data Summary

The following table summarizes the general quantitative characteristics of the discussed protein stains. It is important to note that this data is primarily derived from studies using polyacrylamide gels and membranes, as specific quantitative data for **Pevikon** is limited in the available literature. The actual sensitivity in **Pevikon** may vary.

Staining Method	Limit of Detection (LOD)	Linear Dynamic Range	Reversibility	Downstream Compatibility
Coomassie Brilliant Blue R-250	~100 ng[1][2]	Moderate	No	Mass Spectrometry (with limitations) [3]
Coomassie Brilliant Blue G-250	~30 - 100 ng[1][4]	Moderate	No	Mass Spectrometry[3]
Amido Black 10B	~50 ng[5][6]	Similar to Coomassie Blue	No[7]	Protein Sequencing[6]
Ponceau S	~200 ng[5]	Narrow	Yes[5]	Western Blotting, Sequencing[5]

## Experimental Protocols

### Coomassie Brilliant Blue Staining

Coomassie Brilliant Blue is a widely used anionic dye that binds non-specifically to proteins.[4][8] The R-250 and G-250 variants are commonly employed, with G-250 often used in colloidal formulations for higher sensitivity.[3][9]

#### Materials:

- Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
- Coomassie Brilliant Blue R-250 Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) Methanol, 10% (v/v) Acetic Acid.
- Destaining Solution: 20-40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.[8]
- Gel Storage Solution: 7% (v/v) Acetic Acid in deionized water.

#### Protocol:

- Fixation: Following electrophoresis, carefully remove the **Pevikon** gel block and immerse it in an adequate volume of Fixing Solution. Gently agitate for at least 2 hours to overnight. For thicker blocks, a longer fixation time is recommended.
- Staining: Decant the Fixing Solution and replace it with the Coomassie Brilliant Blue R-250 Staining Solution. Ensure the gel is fully submerged. Stain for 2-4 hours with gentle agitation.
- Destaining: Remove the staining solution and add Destaining Solution. Gently agitate. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
- Storage: Once destained, the gel can be stored in the Gel Storage Solution at 4°C.

## Amido Black Staining

Amido Black 10B is another anionic dye that provides a rapid and sensitive method for protein detection.[10] It produces dark blue or black protein bands.

#### Materials:

- Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

- Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 40% (v/v) Ethanol, 10% (v/v) Acetic Acid.[\[7\]](#)
- Destaining Solution: 40% (v/v) Ethanol, 10% (v/v) Glacial Acetic Acid.[\[7\]](#)

#### Protocol:

- Fixation: Immerse the **Pevikon** gel block in Fixing Solution for at least 1-2 hours with gentle agitation.
- Staining: Decant the fixing solution and add the Amido Black Staining Solution. Stain for 15-30 minutes with gentle agitation.[\[11\]](#)
- Destaining: Remove the staining solution and add the Destaining Solution. Destain for 1-2 hours, changing the solution periodically, until the background is clear and the protein bands are well-defined.
- Washing and Storage: Rinse the gel with deionized water and store it in 7% acetic acid.

## Ponceau S Staining (Reversible)

Ponceau S is a rapid, reversible stain that is particularly useful when proteins need to be recovered from the gel for downstream applications like Western blotting or sequencing.[\[5\]](#) It produces pink to red protein bands.

#### Materials:

- Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) Acetic Acid.[\[12\]](#)
- Destaining Solution: 5% (v/v) Acetic Acid in deionized water or deionized water alone.[\[5\]](#)
- Elution Buffer (for protein recovery): A suitable buffer for the downstream application (e.g., Tris-buffered saline for Western blotting).

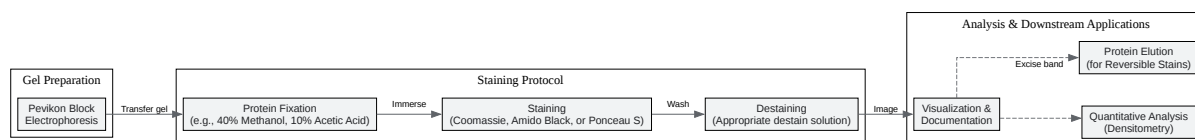
#### Protocol:

- Washing: After electrophoresis, briefly wash the **Pevikon** gel block with deionized water to remove buffer salts.

- Staining: Immerse the gel in Ponceau S Staining Solution for 5-15 minutes with gentle agitation.[13]
- Destaining: Decant the staining solution and wash the gel with deionized water or 5% acetic acid until the protein bands are clearly visible against a faint background.[5][14] Avoid prolonged washing as it can remove the stain from the proteins.
- Documentation: Photograph the gel immediately.
- Elution (Optional): To elute the protein, the stained band can be excised from the gel. The stain can be removed by washing the gel piece with a mild alkaline solution (e.g., 0.1M NaOH) followed by washes with the desired elution buffer.[14]

## Visualizations

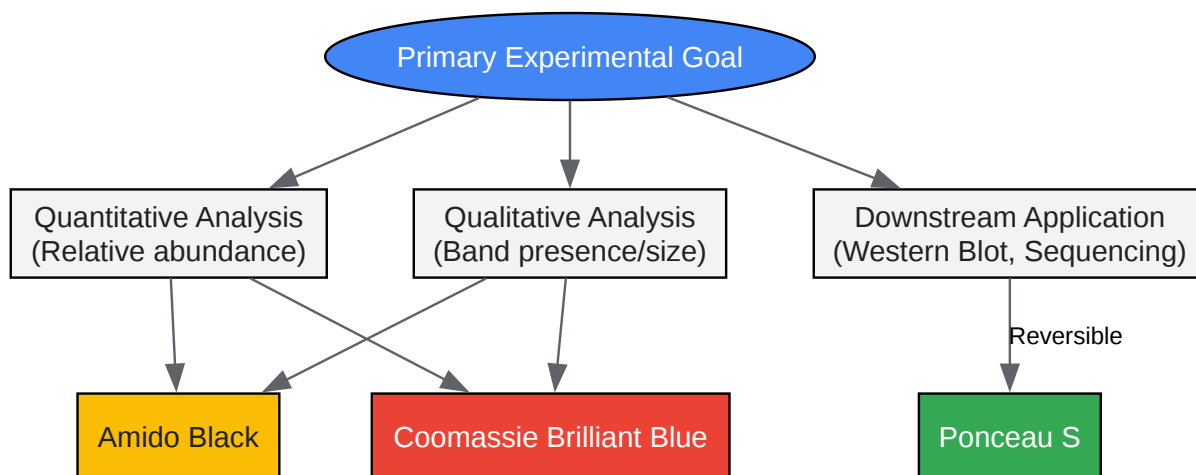
### Experimental Workflow for Protein Staining in Pevikon Gels



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Caption: General workflow for staining proteins separated by **Pevikon** block electrophoresis.

## Logical Relationship of Staining Method Choice



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## References

- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Coomassie Blue Staining: Definition & Overview [excedr.com]
- 5. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 6. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 8. Coomassie blue staining | Abcam [abcam.com]
- 9. blog.edvotek.com [blog.edvotek.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. actascientific.com [actascientific.com]

- 12. med.wmich.edu [med.wmich.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. conductscience.com [conductscience.com]
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